4-(3-pyridin-4-ylpropoxy)benzoic acid
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Overview
Description
4-(3-pyridin-4-ylpropoxy)benzoic acid is an organic compound with the molecular formula C15H13NO3 It is a derivative of benzoic acid, where the benzoic acid moiety is linked to a pyridine ring through a propoxy chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-pyridin-4-ylpropoxy)benzoic acid typically involves the reaction of 4-hydroxybenzoic acid with 3-(pyridin-4-yl)propyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product. The reaction can be summarized as follows:
4-Hydroxybenzoic acid+3-(Pyridin-4-yl)propyl bromideK2CO3,DMF4-[3-(Pyridin-4-yl)propyloxy]benzoic acid
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may include the use of continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
4-(3-pyridin-4-ylpropoxy)benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the pyridine ring to piperidine derivatives.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Electrophilic substitution reactions often require catalysts like iron(III) chloride (FeCl3) or sulfuric acid (H2SO4).
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of piperidine derivatives.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
4-(3-pyridin-4-ylpropoxy)benzoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as a ligand in biochemical assays and as a probe in molecular biology.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials, such as polymers and metal-organic frameworks (MOFs).
Mechanism of Action
The mechanism of action of 4-(3-pyridin-4-ylpropoxy)benzoic acid depends on its specific application. In biological systems, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The propoxy chain and pyridine ring can interact with hydrophobic and aromatic regions of the target molecules, influencing their function.
Comparison with Similar Compounds
Similar Compounds
4-(Pyridin-4-yl)benzoic acid: Similar structure but lacks the propoxy chain.
3-(Pyridin-4-yl)propanoic acid: Similar structure but with a propanoic acid moiety instead of benzoic acid.
4-(3-Pyridyl)butanoic acid: Similar structure but with a butanoic acid moiety.
Uniqueness
4-(3-pyridin-4-ylpropoxy)benzoic acid is unique due to the presence of both a benzoic acid moiety and a pyridine ring linked by a propoxy chain
Properties
Molecular Formula |
C15H15NO3 |
---|---|
Molecular Weight |
257.28 g/mol |
IUPAC Name |
4-(3-pyridin-4-ylpropoxy)benzoic acid |
InChI |
InChI=1S/C15H15NO3/c17-15(18)13-3-5-14(6-4-13)19-11-1-2-12-7-9-16-10-8-12/h3-10H,1-2,11H2,(H,17,18) |
InChI Key |
FGCFEKDCZUOWRW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(=O)O)OCCCC2=CC=NC=C2 |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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